Product packaging for Tetraethyldiphosphine(Cat. No.:CAS No. 3040-63-9)

Tetraethyldiphosphine

Cat. No.: B13738307
CAS No.: 3040-63-9
M. Wt: 178.19 g/mol
InChI Key: UVTLTCJBYXBVBA-UHFFFAOYSA-N
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Description

Tetraethyldiphosphine is a organophosphorus compound that serves as a versatile intermediate and ligand precursor in scientific research and development. Similar to its tetramethyl analogue, tetramethylbiphosphine disulfide , tetraalkyldiphosphines are valuable for constructing more complex phosphorus-containing molecules. These compounds are primarily used in the field of catalysis as building blocks for ligands in transition metal catalysis . For example, macrocyclic diphosphines derived from related structures have shown promising catalytic activity in reactions such as the nickel-catalyzed coupling of CO2 and ethylene . The structural motif of chelating diphosphines is crucial in homogeneous catalysis for controlling metal center activity and selectivity. Researchers utilize this compound to develop new ligands and catalytic systems, exploring applications ranging from cross-coupling reactions to CO2 conversion . This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20P2 B13738307 Tetraethyldiphosphine CAS No. 3040-63-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3040-63-9

Molecular Formula

C8H20P2

Molecular Weight

178.19 g/mol

IUPAC Name

diethylphosphanyl(diethyl)phosphane

InChI

InChI=1S/C8H20P2/c1-5-9(6-2)10(7-3)8-4/h5-8H2,1-4H3

InChI Key

UVTLTCJBYXBVBA-UHFFFAOYSA-N

Canonical SMILES

CCP(CC)P(CC)CC

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of Tetraethyldiphosphine

P-P Bond Cleavage and Formation Reactions

The P-P bond in tetraethyldiphosphine is relatively weak and susceptible to cleavage under various conditions, including reductive, oxidative, and radical pathways. This reactivity is central to its application in synthesis.

The reductive cleavage of the P-P bond in this compound, often facilitated by transition metal complexes, is a key process for the formation of metal phosphide (B1233454) complexes. This process typically involves the formal reduction of the diphosphine and oxidation of the metal center. While direct studies on this compound are specific, analogous reactions of similar diphosphine disulfides and other disulfide bonds provide insight into the potential mechanisms. For instance, rhodium catalysts have been employed in reactions involving the cleavage of the S-S bond in disulfides, a bond analogous to the P-P bond. nih.govcsulb.edu

In a general sense, the mechanism can be envisioned to proceed through an initial coordination of one or both phosphorus atoms to the metal center. Electron transfer from an electron-rich, low-valent metal to the σ* orbital of the P-P bond can then lead to its cleavage, resulting in the formation of two diethylphosphide (Et₂P⁻) anions coordinated to the oxidized metal center. The specific intermediates and the precise nature of the cleavage (e.g., concerted versus stepwise) are dependent on the metal, its ligand environment, and the reaction conditions.

Three-coordinate molybdenum(III) complexes, for example, have been shown to mediate the reductive cleavage of dinitrogen and white phosphorus, highlighting the capability of certain metal centers to break strong element-element bonds. rsc.org Such reactions provide a basis for understanding how a metal center could interact with and cleave the P-P bond in this compound. The process can be generally represented as:

LₙM + Et₂P-PEt₂ → LₙM(PEt₂)₂

Where LₙM is a low-valent metal complex. The resulting metal-phosphide complexes are valuable synthons in their own right.

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex with a vacant coordination site and an accessible higher oxidation state can insert into a covalent bond. wikipedia.orgmugberiagangadharmahavidyalaya.ac.inlibretexts.org The P-P bond of this compound can undergo oxidative addition to a metal center, a reaction that increases both the oxidation state and the coordination number of the metal.

The general mechanism involves the initial interaction of the diphosphine with the metal center, followed by the cleavage of the P-P bond and the formation of two new metal-phosphorus bonds. For a metal in oxidation state 'n', the reaction is as follows:

LₙMⁿ + Et₂P-PEt₂ → LₙMⁿ⁺²(PEt₂)₂

This process is favored for metals that are basic and easily oxidized, often those in low formal oxidation states. mugberiagangadharmahavidyalaya.ac.in The reaction can proceed through different pathways, including a concerted mechanism, an Sₙ2-type mechanism, or a radical pathway, depending on the nature of the metal and the substrate. wikipedia.org For non-polar bonds like the P-P bond, a concerted pathway involving a three-centered transition state is often proposed.

An example of a related reaction is the P-P bond activation of this compound by an NHC-stabilized diboryne, which proceeds at room temperature to form a B₂P₂ heterocycle. researchgate.net This reaction, while not a classic oxidative addition to a single metal atom, demonstrates the susceptibility of the P-P bond to cleavage and incorporation into new cyclic structures mediated by reactive species.

Metal Complex TypeReaction with DiphosphineResulting StructureImplication for this compound
Low-valent transition metalsOxidative AdditionMetal bis(phosphide) complexPotential for synthesis of M(PEt₂)₂ complexes
NHC-stabilized diborynesP-P bond activationB₂P₂ heterocycleDemonstrates reactivity towards main group elements

This table provides a generalized overview of potential oxidative addition reactions involving diphosphines.

The homolytic cleavage of the P-P bond in this compound can generate two diethylphosphinyl radicals (Et₂P•). This can be initiated by heat or light and is a key step in many of its radical-mediated transformations. thieme-connect.com These phosphinyl radicals are reactive intermediates that can participate in a variety of subsequent reactions.

The photoreaction of diphosphines with carbonyl compounds is a method for forming α-functionalized phosphine (B1218219) oxides or related compounds. While specific studies on this compound are part of a broader field, research on related compounds like tetramethyldiphosphine (B13748785) monosulfide demonstrates the general principles. nii.ac.jp Under UV irradiation, the diphosphine can be excited or can react with an excited state of the carbonyl compound.

The mechanism likely involves the generation of a phosphinyl radical via P-P bond homolysis. thieme-connect.com This radical can then add to the carbonyl carbon of a carbonyl compound. The subsequent steps would involve the formation of a C-P bond and potentially rearrangement or further reactions to yield a stable product. The efficiency and outcome of such reactions can be influenced by the specific carbonyl compound and the reaction conditions. pitt.edunih.gov The general pathway can be outlined as:

Initiation: Et₂P-PEt₂ + hν → 2 Et₂P•

Propagation: Et₂P• + R₂C=O → Et₂P-C(R₂)-O•

Termination/Further Reaction: The resulting radical can abstract a hydrogen atom or undergo other reactions to form a stable product.

The use of photosensitizers can also play a role in mediating these reactions, allowing for the use of lower energy light and potentially controlling the reaction pathway. thieme-connect.comnih.gov

This compound and its derivatives can participate in transformations initiated by free radicals. smolecule.com The P-P bond can be attacked by other radical species, leading to its cleavage in a metathesis-type reaction. For example, carbon-centered radicals can react with diphosphines to form a new P-C bond and a phosphinyl radical. rsc.org

R• + Et₂P-PEt₂ → R-PEt₂ + Et₂P•

This newly formed phosphinyl radical can then propagate a radical chain reaction. Such transformations are useful for the synthesis of functionalized phosphines. Free radical addition reactions of diphosphines across double or triple bonds are also known. nii.ac.jp For instance, the UV-induced hydrophosphination of an alkene with a secondary phosphine proceeds via a radical mechanism, and similar reactivity could be expected for the addition of the P-H bond of a species formed in situ from this compound. researchgate.net

Radical Initiator/SourceReaction Type with this compoundProduct Type
UV lightHomolytic P-P bond cleavageDiethylphosphinyl radicals (Et₂P•)
Carbon radicals (R•)Radical metathesisFunctionalized phosphine (R-PEt₂) and Et₂P•
Alkenes/AlkynesRadical additionAdducts across the multiple bond

This table summarizes the types of free radical initiated transformations involving this compound.

Radical Reactions Involving this compound

Nucleophilic and Electrophilic Reactivity of Phosphorus Centers

The phosphorus atoms in this compound possess lone pairs of electrons, making them nucleophilic centers. They can react with a variety of electrophiles. The general form of a nucleophilic substitution reaction is:

Et₂P-PEt₂ + E⁺ → [Et₂P(E)-PEt₂]⁺

Where E⁺ is an electrophile. This initial attack can be followed by further reactions, including the cleavage of the P-P bond. The nucleophilicity of the phosphorus atoms is a key aspect of their coordination chemistry with metal ions, which act as Lewis acids.

Conversely, while less common, the phosphorus center in certain organophosphorus compounds can exhibit electrophilic character, particularly when coordinated to electron-withdrawing groups or when it is part of a cationic species. nii.ac.jp In the context of this compound, electrophilic character at the phosphorus atom is not its primary mode of reactivity. However, intermediates formed during its reactions, such as a protonated or complexed phosphine, could be susceptible to attack by strong nucleophiles.

The reactivity of phosphorus compounds can be finely tuned. For example, in the context of sulfenic acids, both nucleophilic and electrophilic probes have been developed to react with the sulfur center, showcasing the dual reactivity that can be present in molecules with similar electronic structures. nih.gov In this compound, the primary reactivity stems from the nucleophilicity of the phosphorus lone pairs and the susceptibility of the P-P bond to cleavage.

Rearrangement Processes and Isomerization Pathways

The reactivity of this compound extends to undergoing rearrangement and isomerization processes, which are crucial in the formation of novel molecular structures. These transformations can be induced thermally, photochemically, or through reactions with other chemical entities.

One notable rearrangement process occurs in the reaction of this compound with a diboryne stabilized by N-heterocyclic carbenes (NHCs). This reaction results in the formation of a B2P2 heterocycle. The initial step involves the activation of the P-P bond in this compound, leading to a diphosphoryldiborene intermediate. This intermediate subsequently undergoes a rearrangement to form the final stable B2P2 heterocyclic ring structure. researchgate.net This transformation highlights the propensity of the P-P bond to engage in complex bonding rearrangements, leading to the assembly of unique inorganic ring systems.

While specific studies detailing the thermal or photochemical cis-trans isomerization of this compound are not extensively documented, the behavior of related diphosphine compounds suggests that such processes are plausible. For instance, the thermal rearrangement of bis(dicyclohexylphosphino)ethane oxide, a related organophosphorus compound, has been studied, indicating that P-C and P-O bond migrations can occur under thermal conditions. acs.org Analogous studies on this compound could reveal similar isomerization pathways.

Furthermore, the interaction of this compound with secondary arsines initially forms phosphino-arsines. These intermediates can then undergo a self-exchange process, which represents a form of constitutional isomerization, to yield tetra-alkyldiarsines and regenerate the original diphosphine. epdf.pub

The following table summarizes the key aspects of the rearrangement process involving this compound and a diboryne.

ReactantsIntermediateProductKey Process
This compound, NHC-stabilized diboryneDiphosphoryldiboreneB2P2 heterocycleP-P bond activation and rearrangement

Role as Crucial Intermediate in Complex Reaction Sequences

This compound plays a significant role as a crucial, often transient, intermediate in a variety of complex reaction sequences, facilitating the synthesis of other organophosphorus compounds and functional materials. Its ability to serve as a precursor stems from the reactivity of its phosphorus-phosphorus bond.

A well-documented example of this compound as a key intermediate is in the reaction of diethylphosphine (B1582533) with carbon tetrachloride. In this multi-step transformation, this compound is formed in situ and is essential for the subsequent formation of diethyl-trichloromethylphosphine. The reaction mechanism involves the initial formation of chlorodiethylphosphine, which then reacts further to produce this compound. This diphosphine then acts as a key building block in the final product assembly.

Moreover, this compound serves as a precursor for the synthesis of other valuable phosphine ligands. For instance, the P-P bond in this compound can be cleaved by a chloro-arylphosphine to generate diethylchlorophosphine (Et2P-Cl). tugraz.at This reaction provides a synthetic route to unsymmetrical phosphines, which are important ligands in catalysis.

The disulfide of this compound is also a key player in rhodium-catalyzed reactions. These reactions often proceed through the cleavage of the P-P bond, suggesting that the parent this compound can be a precursor to catalytically active rhodium-phosphido intermediates. nih.gov These intermediates are pivotal in a range of catalytic cycles, including cross-coupling and addition reactions.

The table below outlines examples of reaction sequences where this compound acts as a crucial intermediate.

Reaction SequenceRole of this compoundFinal Product(s)
Diethylphosphine + Carbon TetrachlorideCrucial intermediate formed in situDiethyl-trichloromethylphosphine
P-P bond cleavage with Chloro-arylphosphinePrecursor for ligand synthesisDiethylchlorophosphine (Et2P-Cl)
Precursor to this compound disulfide in catalysisSource of phosphido ligands for catalytic intermediatesVarious organophosphorus and organic compounds

Coordination Chemistry of Tetraethyldiphosphine

Ligand Design Principles in Coordination Chemistry

The design of ligands is a cornerstone of coordination chemistry, aiming to control the properties and reactivity of metal complexes. For bidentate phosphines like tetraethyldiphosphine, key principles include the chelate effect, conformational flexibility, and the electronic and steric profiles of the ligand.

Chelate Effect and Conformation in Bidentate Phosphine (B1218219) Ligands

Bidentate ligands, such as this compound, bind to a metal center through two donor atoms, forming a ring structure known as a chelate. libretexts.orgcsbsju.edu This chelation leads to enhanced thermodynamic stability compared to the coordination of two analogous monodentate ligands, a phenomenon known as the chelate effect. libretexts.org The primary driving force for the chelate effect is a significant increase in entropy, as the coordination of one bidentate ligand displaces two or more monodentate ligands, increasing the number of free molecules in the system. libretexts.org

The conformation of the resulting chelate ring is a critical factor. rsc.org For diphosphine ligands, the number of atoms in the backbone connecting the two phosphorus atoms determines the "bite angle" (P-M-P angle). csbsju.edu This angle, along with the rotational freedom around the P-C and C-C bonds, dictates the geometry of the coordination sphere. rsc.orgrsc.org The most stable complexes are often formed when a five- or six-membered chelate ring can be created. cmu.edu The ethyl groups in this compound introduce conformational flexibility, with rotations around the P-C bonds leading to various staggered and eclipsed forms. libretexts.org The preferred conformation in a metal complex will be a balance between minimizing steric hindrance between the ethyl groups and optimizing the orbital overlap with the metal center. rsc.org

Steric and Electronic Parameters Influencing Coordination

The coordination of this compound is governed by a combination of its steric and electronic properties. dalalinstitute.comresearchgate.net

Steric Influence: The steric bulk of a phosphine ligand is often quantified by the Tolman cone angle (θ). fiveable.meresearchgate.net This angle represents the apex of a cone centered on the metal atom that encompasses the van der Waals radii of the ligand's substituents. cmu.edufiveable.me A larger cone angle signifies greater steric hindrance around the metal center, which can influence the number of ligands that can coordinate and the reactivity of the complex. fiveable.me While the precise Tolman cone angle for this compound as a bidentate ligand is not commonly cited, it can be approximated from related monodentate phosphines like triethylphosphine (B1216732) (PEt₃), which has a cone angle of 132°. researchgate.net The bidentate nature of this compound imposes geometric constraints, and its steric profile is also defined by the bite angle it forms upon chelation. cmu.edu

Electronic Influence: The electronic nature of phosphine ligands is characterized by their ability to act as both σ-donors and π-acceptors. libretexts.orgwikipedia.org The σ-donation occurs from the phosphorus lone pair to an empty metal orbital. chemtube3d.com Alkylphosphines, like this compound, are generally considered strong σ-donors due to the electron-releasing nature of the ethyl groups. libretexts.org

The π-acceptor capability arises from the overlap of filled metal d-orbitals with the empty σ* anti-bonding orbitals of the P-C bonds. wikipedia.orglibretexts.org This "back-bonding" strengthens the metal-ligand bond. libretexts.org The electronic properties of phosphines can be experimentally assessed using Tolman's electronic parameter (TEP), which is based on the C-O stretching frequency (ν(CO)) in [Ni(CO)₃(phosphine)] complexes. libretexts.org More strongly electron-donating phosphines lead to more electron-rich metal centers, which results in increased back-bonding to the CO ligands and a lower ν(CO) frequency. libretexts.org

Ligand ParameterDescriptionRelevance to this compound
Chelate Effect Enhanced stability of complexes with multidentate ligands compared to those with monodentate ligands. libretexts.orgAs a bidentate ligand, this compound forms stable chelate rings with metal ions. csbsju.edu
Bite Angle The P-M-P angle formed by a chelating diphosphine ligand. csbsju.eduInfluences the geometry and reactivity of the resulting metal complex. wikipedia.org
Tolman Cone Angle (θ) A measure of the steric bulk of a phosphine ligand. fiveable.meAffects the number of ligands that can coordinate and the accessibility of the metal center. fiveable.me
Tolman Electronic Parameter (TEP) A measure of the electron-donating ability of a phosphine ligand. libretexts.orgAlkyl groups make this compound a strong electron-donating ligand. libretexts.org

Formation of Metal-Tetraethyldiphosphine Complexes

This compound's versatile electronic and steric properties enable it to form stable complexes with a range of transition metals, from early d⁰ metals to late transition metals.

Synthesis of Dinuclear d⁰ Titanium(IV) Complexes with Intact P-P Bonds

The reaction of P-P bonded diphosphine ligands with d⁰-titanium(IV) reagents can lead to the formation of dinuclear titanium complexes. mdpi.com For instance, the reaction of a diphosphine ligand with titanium tetrachloride (TiCl₄) has been shown to produce a dinuclear complex where the diphosphine bridges two titanium centers. mdpi.comresearchgate.net In such structures, each titanium atom is typically coordinated to one phosphorus atom of the diphosphine ligand, terminal chloride ions, and two bridging chloride ions, resulting in a distorted octahedral geometry around each titanium center. mdpi.comresearchgate.net The formation of these dinuclear structures with an intact P-P bond is a notable feature of the coordination chemistry of diphosphines with early transition metals. mdpi.comnih.govnih.gov

A study on a related P-P bonded diphosphine, bis(1,1′-dibenzophospholyl), with TiCl₄ yielded a dinuclear complex with the formula Cl₃Ti{μ-(Db)₂P–P(Db)₂}(μ-Cl)₂TiCl₃. mdpi.com This demonstrates the capacity of diphosphines to bridge two metal centers without cleavage of the P-P bond.

Coordination with Transition Metal Ions (e.g., Rhodium, Copper)

This compound and its derivatives readily coordinate to various transition metals, including rhodium and copper, forming complexes with interesting structural and reactive properties.

Rhodium Complexes: this compound disulfide has been used in rhodium-catalyzed P-P bond exchange reactions. researchmap.jp Rhodium complexes, such as those involving [RhCl(COD)]₂, react with phosphine ligands to form square-planar complexes. csic.es The coordination of diphosphines to rhodium centers is central to many catalytic applications, including hydroformylation and hydroacylation. d-nb.infowhiterose.ac.uk

Copper Complexes: this compound bis(sulfide) has been shown to react with copper powder. tdl.org Copper(I) forms a variety of coordination compounds with phosphine ligands. sjsu.edu The nature of the copper-phosphine interaction can be influenced by the electronic properties of the phosphine. Strongly electron-donating phosphines primarily interact through the filled copper(I) d-orbitals. sjsu.edu The resulting complexes have applications in catalysis and materials science. rsc.orgrsc.orgmdpi.com

Metal-Ligand Bonding Nature and Orbital Interactions

The bonding in metal-tetraethyldiphosphine complexes is best described by a combination of ligand-to-metal σ-donation and metal-to-ligand π-back-donation. wikipedia.orgchemtube3d.com

σ-Donation: The primary bonding interaction involves the donation of the electron lone pair from each phosphorus atom into empty d-orbitals of the metal center, forming a σ-bond. libretexts.orgchemtube3d.com The strength of this donation is influenced by the basicity of the phosphine.

The synergy between σ-donation and π-back-donation stabilizes the metal-phosphine bond and influences the electronic structure and reactivity of the complex. libretexts.orgwikipedia.org

MetalComplex TypeKey Findings
Titanium(IV) Dinuclear, P-P bridgedForms dinuclear complexes with bridging chlorides and an intact P-P bond. mdpi.comresearchgate.net
Rhodium(I) Mononuclear/DinuclearUtilized in catalysis; this compound derivatives can participate in exchange reactions. researchmap.jpcsic.es
Copper(I) Mononuclear/DinuclearForms stable complexes where the electronic properties of the phosphine dictate the nature of the orbital interactions. tdl.orgsjsu.edu

Structural Elucidation of Coordination Complexes

The three-dimensional arrangement of atoms in this compound coordination complexes is fundamental to understanding their reactivity and potential applications. X-ray crystallography and conformational analysis are powerful techniques used to unravel the intricate structural details of these compounds.

The coordination of this compound to a metal center can result in various geometries, largely influenced by the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere. In many instances, this compound acts as a bridging ligand, spanning two metal centers. For example, in dinuclear complexes with Group 6 metals like molybdenum (Mo), chromium (Cr), and tungsten (W), the diphosphine ligand often bridges two M(CO)₅ units, resulting in a complex of the formula (OC)₅M(μ-trans-Et₂P-PEt₂)M(CO)₅. mdpi.com The term "trans" here refers to the conformation of the ethyl groups on the phosphorus atoms relative to the P-P bond.

The utility of X-ray crystallography extends to revealing subtle structural differences that can influence chemical behavior. For instance, it has been instrumental in distinguishing between different isomers, such as cis and trans coordinated complexes, which can exhibit different reactivity patterns. mdpi.com The precise measurement of metal-phosphorus (M-P) and phosphorus-phosphorus (P-P) bond lengths provides valuable electronic structure information. A shorter M-P bond generally indicates a stronger interaction, while changes in the P-P bond length upon coordination can signal alterations in its bond order.

CompoundMetal CenterP-P Bond Length (Å)M-P Bond Length (Å)Coordination Geometry
(OC)₅Mo(μ-trans-Et₂P-PEt₂)Mo(CO)₅MoNot specifiedNot specifiedBridging dinuclear
Cl₃Ti{μ-(Db)₂P-P(Db)₂}(μ-Cl)₂TiCl₃TiNot specifiedNot specifiedBridging dinuclear

Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, rotation around the P-P single bond and the P-C bonds of the ethyl groups leads to various conformers. The preferred conformation in a coordination complex is a delicate balance of steric and electronic factors.

In its free state, this compound can exist in different conformations, such as gauche and trans, arising from rotation about the P-P bond. researchgate.net The trans conformation, where the lone pairs on the phosphorus atoms are anti-periplanar, is generally favored to minimize steric hindrance between the bulky ethyl groups. researchgate.net However, upon coordination to a metal center, the conformational landscape can be significantly altered.

The geometry of the coordination complex plays a crucial role in dictating the conformation of the this compound ligand. For instance, when it acts as a chelating ligand, binding to a single metal center, the bite angle (P-M-P) imposed by the metal's coordination preference can force the diphosphine into a specific conformation. Similarly, in bridging complexes, the distance between the two metal centers influences the torsional angle of the P-P bond. Computational studies, often used in conjunction with experimental data, can provide insights into the relative energies of different conformations and the barriers to their interconversion. mdpi.combiomedres.us

Influence of Coordination on P-P Bond Reactivity

The coordination of this compound to a metal center not only alters its structure but also profoundly influences the reactivity of the phosphorus-phosphorus (P-P) bond. This bond, which is relatively reactive in the free ligand, can be either activated or stabilized depending on the electronic properties of the metal center and the nature of the coordination.

Coordination to an electron-deficient metal center can lead to a weakening and elongation of the P-P bond. This is due to the donation of electron density from the σ-bonding orbital of the P-P bond to the metal. In some cases, this can facilitate the cleavage of the P-P bond, leading to the formation of phosphido-bridged complexes or other products resulting from P-P bond scission.

Conversely, coordination to an electron-rich metal center that is capable of π-backbonding can lead to a strengthening of the P-P bond. In this scenario, electron density from the metal's d-orbitals is donated into the σ*-antibonding orbital of the P-P bond. This interaction can increase the electron density in the P-P bonding region, resulting in a shorter and stronger bond.

Catalytic Applications of Tetraethyldiphosphine and Its Complexes

Homogeneous Catalysis

In the realm of homogeneous catalysis, where the catalyst is in the same phase as the reactants, tetraethyldiphosphine complexes have demonstrated significant utility. mdpi.comsioc-journal.cn The primary function of these complexes is to facilitate chemical transformations by providing alternative reaction pathways with lower activation energies. mdpi.com

Hydrogenation, a chemical reaction that adds hydrogen across double or triple bonds, is a fundamental process in organic synthesis. wikipedia.org this compound-metal complexes have been explored as catalysts in these reactions.

The selective hydrogenation of molecules with multiple unsaturated sites is a key challenge in chemical synthesis. rsc.org Catalytic systems that can differentiate between various functional groups are highly sought after. For instance, in the hydrogenation of unsaturated aldehydes and ketones, it is often desirable to reduce the carbon-oxygen double bond while leaving the carbon-carbon double or triple bonds intact. psu.edu

Ruthenium complexes containing phosphine (B1218219) and diamine ligands have shown remarkable chemoselectivity in the hydrogenation of α,β-unsaturated aldehydes and ketones, favoring the saturation of the C=O bond over the C=C bond. psu.edu This selectivity is a valuable tool for the synthesis of allylic alcohols. psu.edu While specific data on this compound's direct role in the selective hydrogenation of such substrates is not extensively detailed in the provided results, the broader class of phosphine ligands, to which it belongs, is integral to achieving high selectivity in these transformations. The electronic and steric properties of the phosphine ligand are crucial in tuning the catalyst's activity and selectivity. psu.edu

The development of adaptive catalytic systems, which can switch their selectivity in response to external stimuli, represents a significant advancement. nih.gov For example, ruthenium nanoparticles on a CO2-responsive support can selectively hydrogenate either the carbonyl group or the furan (B31954) ring of furfural (B47365) acetone, depending on the presence or absence of CO2 in the feed gas. nih.gov

Transfer hydrogenation offers an alternative to using molecular hydrogen, employing instead a hydrogen donor molecule. organic-chemistry.orgmdpi.comorganic-chemistry.org This technique can be highly selective. Research has demonstrated the spontaneous trans-selective transfer hydrogenation of apolar B=B double bonds using dihydrogen, catalyzed by a frustrated Lewis pair system, which can involve phosphine derivatives. researchgate.net

In the context of transfer hydrogenation, palladium on carbon (Pd/C) in conjunction with a hydrogen donor like triethylsilane (TES) has proven effective for the rapid reduction of various functional groups under neutral conditions at room temperature. organic-chemistry.org This method's selectivity can be influenced by the choice of solvent. organic-chemistry.org For instance, the reduction of 4-benzyloxybenzaldehyde yields the corresponding alcohol in chloroform (B151607), while in methanol, it is fully reduced to p-hydroxy toluene. organic-chemistry.org

Hydroformylation, or the oxo process, is a crucial industrial reaction that involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. google.com Cobalt carbonyl complexes modified with tetraalkyl or tetraaryl diphosphines, including this compound, have been patented for use in this process. google.com

A key advantage of using these modified cobalt catalysts is the significant increase in the ratio of the desired linear (normal) aldehyde to the branched (iso) aldehyde, with ratios ranging from 4:1 to 11:1 being reported. google.com This high regioselectivity is commercially important. Furthermore, the use of these diphosphine-modified catalysts leads to the formation of less polymeric byproducts compared to processes using uncomplexed cobalt carbonyl. google.com The reaction is typically carried out by reacting an olefin with a mixture of hydrogen and carbon monoxide in the presence of the catalyst. google.com The addition of a trialkyl amine can further enhance the process. google.com

Table 1: Hydroformylation of Olefins using a this compound-Modified Cobalt Catalyst

Olefin Catalyst System Product Ratio (Normal:Iso Aldehyde) Reference
Propylene Co₂(CO)₈ / (C₂H₅)₂P-P(C₂H₅)₂ High (e.g., 4:1 to 11:1) google.com
Higher Olefins Co₂(CO)₈ / (C₂H₅)₂P-P(C₂H₅)₂ High google.com

Cross-coupling reactions are a powerful class of reactions in organic synthesis that form a carbon-carbon or carbon-heteroatom bond with the aid of a metal catalyst. nih.gov Palladium complexes of this compound have been noted for their ability to accelerate Suzuki-Miyaura couplings, leading to improved reaction rates and yields. vulcanchem.com The ability of this compound to stabilize low-oxidation-state metals makes it a valuable ligand in homogeneous catalysis for these types of transformations. vulcanchem.com

While the search results highlight the general application of this compound in cross-coupling, specific data tables with detailed research findings on this topic are not available in the provided context. However, the development of new catalysts, including those based on nickel, is expanding the scope of cross-coupling reactions to include a wider range of substrates. mdpi.com

This compound and its derivatives are also involved in more specialized catalytic processes. For example, this compound disulfide has been utilized in rhodium-catalyzed reactions for the synthesis of diethyl(2-propylpentanoyl)phosphine sulfide (B99878). karger.comethernet.edu.et In this specific transformation, the use of the electron-rich this compound disulfide was a key factor in the successful outcome of the reaction. karger.comethernet.edu.et

Additionally, palladium complexes containing bidentate phosphine ligands, a class to which this compound belongs, are used in the polymerization of carbon monoxide and alkenically unsaturated hydrocarbons to produce polyketones. google.com These catalytic systems are noted for their high activity. google.com

Specialized Catalytic Transformations

Rhodium-Catalyzed Transformations of 1-Alkylthioalkynes

A notable application of this compound disulfide is in the rhodium-catalyzed direct transformation of organosulfur compounds into organophosphorus compounds. researchgate.netelsevierpure.com Specifically, the reaction of 1-alkylthioalkynes with this compound disulfide in the presence of a rhodium catalyst, such as RhH(PPh₃)₄, and 1,2-bis(diethylphosphino)ethane (B1585043) (depe), yields 1-alkynylphosphine sulfides. researchgate.netrsc.orgresearchgate.net This method provides a direct route to synthesize these valuable organophosphorus compounds from readily available organosulfur starting materials. researchgate.net

The rhodium complex facilitates the cleavage of the P-P bond in this compound disulfide and the C-S bond in the 1-alkylthioalkyne, leading to the formation of a new C-P bond. researchgate.net This transformation is part of a broader class of reactions where rhodium catalysts promote the interconversion of organosulfur and organophosphorus compounds. nih.gov For instance, a similar rhodium-catalyzed reaction has been observed between 2-(p-tolylthio)-1,3-benzothiazole and this compound disulfide, resulting in the formation of 2-(diethylphosphino)-1,3-benzothiazole sulfide in a 49% yield. researchgate.netnih.gov

Detailed findings from these rhodium-catalyzed reactions are presented below:

Table 1: Rhodium-Catalyzed Synthesis of 1-Alkynylphosphine Sulfides

Substrate Reagent Catalyst System Product Yield
1-Alkylthioalkynes This compound disulfide RhH(PPh₃)₄ / depe 1-Alkynylphosphine sulfides -
2-(p-tolylthio)-1,3-benzothiazole This compound disulfide RhH(PPh₃)₄ / depe 2-(diethylphosphino)-1,3-benzothiazole sulfide 49% researchgate.netnih.gov

Data sourced from multiple studies highlighting the versatility of this catalytic system.

Synthesis of Acylphosphine Sulfides

The rhodium-catalyzed methodology extends to the synthesis of acylphosphine sulfides from thioesters and acid fluorides using this compound disulfide. researchgate.net When thioesters are reacted with this compound disulfide under the influence of a rhodium complex, acylphosphine sulfides are produced. researchgate.net For example, the reaction of S-(p-tolyl) p-methoxybenzothioate with this compound disulfide in the presence of RhH(PPh₃)₄ and 1,2-(diethylphosphino)ethane (depe) in refluxing chlorobenzene (B131634) for 6 hours yielded the corresponding acylphosphine sulfide in 55% yield. nih.govmdpi-res.com

Similarly, acid fluorides can be converted to acylphosphine sulfides. researchgate.net Aromatic acid fluorides, particularly those with electron-donating groups in the para position, react smoothly to give high yields of the product. researchgate.net Aliphatic acid fluorides with secondary and tertiary α-carbons are also suitable substrates. researchgate.net An interesting interconversion has been observed where diethyl-(4-dimethylaminobenzoyl) phosphine sulfide reacts with 4-methoxybenzoyl fluoride (B91410) in the presence of a rhodium catalyst to form 4-dimethylaminobenzoyl fluoride and diethyl-(4-methoxybenzoyl)phosphine sulfide, demonstrating the reversibility of the process. rsc.org

The table below summarizes key findings in the synthesis of acylphosphine sulfides:

Table 2: Rhodium-Catalyzed Synthesis of Acylphosphine Sulfides

Substrate Reagent Catalyst System Product Yield
Thioesters This compound disulfide RhH(PPh₃)₄ / depe Acylphosphine sulfides -
S-(p-tolyl) p-methoxybenzothioate This compound disulfide RhH(PPh₃)₄ / depe Acylphosphine sulfide 55% nih.govmdpi-res.com
Acid Fluorides This compound disulfide Rhodium complex Acylphosphine sulfides High yields for aromatic substrates researchgate.net

This table showcases the successful synthesis of acylphosphine sulfides from different starting materials.

Heterogeneous Catalysis

While homogeneous catalysis offers high selectivity and activity, heterogeneous catalysts provide advantages in terms of catalyst separation, recovery, and thermal stability. researchgate.netmdpi.com The incorporation of phosphorus moieties, such as those derived from this compound, into heterogeneous catalysts is a growing area of research aimed at combining the benefits of both catalytic domains. researchgate.net

Design Principles for Heterogeneous Catalysts Incorporating Phosphorus Moieties

The design of heterogeneous catalysts containing phosphorus centers is guided by several principles aimed at enhancing catalytic performance. kaust.edu.sa One key strategy is the modification of metal nanoparticles with nonmetals like phosphorus, a technique known as phosphorus-alloying. researchgate.net This approach can significantly increase the activity and durability of the catalyst. researchgate.net The design principles often revolve around creating well-defined active sites with controlled surface chemistry and porosity. kaust.edu.sa

For single-atom heterogeneous catalysts (SACs), the support material plays a crucial role, occupying a significant portion of the metal center's coordination sphere. ethz.ch This steric hindrance means that the design principles for ligands in homogeneous catalysis cannot be directly transferred. ethz.ch The electronic state of the metal center in SACs is also heavily modulated by the support material. ethz.ch In the context of metal phosphonates, the synthetic control over building blocks and their reactivity with metal precursors allows for the design of materials with specific porosities and compositions. kaust.edu.sa The incorporation of phosphorus can create a ligand effect, influencing electron transfer and an ensemble effect by forming stable metal-phosphorus bonds that can prevent catalyst poisoning. researchgate.net

Supported Catalysts and Surface Phenomena

Supported catalysts consist of active catalytic species dispersed on a solid support material like silica, alumina, or carbon. capitalresin.com This dispersion increases the surface area and provides more active sites, enhancing catalytic efficiency. capitalresin.com The interaction between the metal and the support, known as the strong metal-support interaction (SMSI), can significantly affect catalytic behavior. rsc.org Contrary to earlier beliefs, SMSI has been observed in silica-supported catalysts under reductive conditions. rsc.org

A phenomenon of particular relevance is hydrogen spillover, where active hydrogen species migrate from the metal surface to the support. hocityu.com While common in thermocatalysis, its occurrence in electrocatalysis is less frequent but can lead to enhanced performance. hocityu.com Another surface phenomenon is exsolution, where a transition metal from a perovskite oxide lattice emerges upon reduction to form catalytically active nanoparticles on the surface. mdpi.com This process allows for precise tailoring of the catalyst's surface morphology and composition. mdpi.com

Comparative Studies with Homogeneous Analogues

Comparisons between heterogeneous and homogeneous catalysts are crucial for understanding their respective advantages and for developing improved catalytic systems. mdpi.comnih.gov Homogeneous catalysts generally exhibit higher selectivity and activity due to the absence of mass transfer limitations, allowing for milder reaction conditions. mdpi.com However, their separation from the product mixture is often difficult and costly. mdpi.com Heterogeneous catalysts, being in a different phase from the reactants, are easily separable, reusable, and typically more thermally stable. researchgate.net

Mechanistic similarities have been identified between homogeneous and heterogeneous catalysis in certain reactions, such as aldose-to-ketose isomerization. nih.gov These studies suggest that insights gained from well-understood homogeneous catalytic systems can be applied to the rational design of more efficient heterogeneous catalysts. nih.gov The goal is often to develop systems that combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous ones. mdpi.com

Table 3: Comparison of Homogeneous and Heterogeneous Catalysis

Feature Homogeneous Catalysis Heterogeneous Catalysis
Catalyst Phase Same phase as reactants Different phase from reactants
Activity/Selectivity Generally high Can be lower due to mass transfer limitations
Catalyst Separation Difficult, often requires additional steps Easy, simple filtration or decantation
Thermal Stability Generally lower Generally higher
Catalyst Modification Relatively easy More difficult

This table provides a general comparison of the key characteristics of homogeneous and heterogeneous catalytic systems.

Mechanistic Pathways in Catalytic Cycles

Understanding the mechanistic pathways of catalytic cycles is fundamental to optimizing reaction conditions and designing more effective catalysts. wikipedia.orgnih.gov A catalytic cycle typically involves a series of steps, starting with the binding of reactants to the catalyst and concluding with the release of the product and regeneration of the catalyst. wikipedia.org

In the context of the rhodium-catalyzed reactions involving this compound disulfide, the proposed mechanism involves several key steps. The catalytic cycle is initiated by the reaction of the rhodium precursor with the diphosphine disulfide. This is followed by oxidative addition, insertion reactions, and reductive elimination to form the final product and regenerate the active rhodium species. researchgate.netnih.gov For instance, in the synthesis of acylphosphine sulfides from thioesters, an interconversion reaction suggests the involvement of acyl rhodium intermediates. researchgate.net

Catalyst Design and Optimization Strategies

The design and optimization of catalysts derived from this compound are centered on the strategic modification of the ligand's structure to enhance catalytic activity, selectivity, and stability. These strategies primarily involve tuning the electronic and steric characteristics of the diphosphine ligand, which in turn influences the properties of the resulting metal complex.

A primary application of this compound lies in its role as a ligand in transition metal complexes used for various catalytic organic reactions. ontosight.ai These reactions include industrially significant processes such as hydrogenation, hydroformylation, and cross-coupling reactions. ontosight.ai The effectiveness of the catalyst is highly dependent on the interaction between the this compound ligand and the metal center.

Optimization strategies often focus on modifying the substituents on the phosphorus atoms. Although this compound itself has ethyl groups, a common strategy for diphosphine ligands, in general, is to alter these groups to modulate the catalyst's performance. For instance, replacing electron-donating alkyl groups with electron-withdrawing aryl or alkoxy groups can significantly alter the electron density at the metal center. This electronic tuning can affect the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination.

Furthermore, the stability of the catalyst is a major factor in its practical application. For diphosphine ligands, this can be improved by incorporating the phosphorus atoms into a chelate ring by linking them with a bridging group. However, this compound itself is a P-P bonded diphosphine and does not have such a bridge. Its optimization would therefore focus on modifications of the ethyl groups or the formation of complexes that are inherently more stable.

Recent research has also explored the use of this compound disulfide in the rhodium-catalyzed synthesis of acylphosphine sulfides from thioesters. nih.gov This indicates another avenue for its application where the oxidized form of the diphosphine is utilized. The design of such catalytic systems would involve optimizing reaction conditions and potentially modifying the diphosphine disulfide structure to improve yields and reaction rates.

The following table summarizes key properties of this compound relevant to its catalytic applications:

PropertyValue/Description
Molecular Formula(C2H5)2P-P(C2H5)2
AppearanceColorless, air-sensitive liquid ontosight.ai
Key FeatureContains a direct phosphorus-phosphorus bond
Primary Catalytic UseAs a ligand in transition metal complexes ontosight.ai
Reported Catalytic ReactionsHydrogenation, hydroformylation, cross-coupling ontosight.ai, synthesis of organosulfur compounds nih.gov

To illustrate the general strategies for catalyst optimization with diphosphine ligands like this compound, the following interactive table outlines the intended effects of structural modifications:

Modification StrategyTarget PropertyDesired Effect on Catalysis
Replace ethyl groups with more electron-donating alkyl groupsIncrease electron density at the metal centerMay enhance oxidative addition rates
Replace ethyl groups with electron-withdrawing groups (e.g., phenyl)Decrease electron density at the metal centerMay facilitate reductive elimination
Increase the steric bulk of the substituentsIncrease steric hindrance around the metal centerCan improve regioselectivity and enantioselectivity
Form complexes with specific transition metals (e.g., Rhodium)Alter the geometry and electronic structure of the active siteOptimize for specific reactions like hydroformylation or sulfide synthesis nih.gov

Spectroscopic and Advanced Analytical Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organophosphorus compounds. For tetraethyldiphosphine, both phosphorus-31 and other nuclei provide detailed information about its structure and the nature of its coordination to metal centers.

Phosphorus-31 (³¹P) NMR is particularly informative for studying this compound as the phosphorus atoms are the site of coordination in its metal complexes. The chemical shift (δ) of the ³¹P nucleus is highly sensitive to its chemical environment, including oxidation state, coordination number, and the nature of the substituents.

In its free state, this compound exhibits a characteristic ³¹P NMR signal. Upon coordination to a transition metal, a significant change in the chemical shift is observed. Typically, coordination of the phosphorus atom to a metal center results in a downfield shift of the ³¹P NMR signal compared to the free ligand. mdpi.com For instance, in various transition metal complexes involving phosphine (B1218219) ligands, the ³¹P{¹H} NMR spectra show signals shifted downwards relative to the free ligand, confirming the formation of the metal complexes. mdpi.com

The magnitude of this coordination shift provides valuable information about the nature of the metal-phosphorus bond. In complexes, the phosphorus-phosphorus (P-P) bond of the diphosphine ligand can be retained, or it can be cleaved to form bridging phosphido ligands (PR₂⁻). wikipedia.org In cases where the P-P bond remains intact and the diphosphine acts as a chelating or bridging ligand, the ³¹P NMR spectrum can reveal the coordination mode. For example, in dinuclear complexes with bridging diphosphine ligands, the ³¹P NMR signals and their coupling patterns are indicative of the geometry around the metal centers. researchgate.net

The ³¹P NMR spectra of complexes can be complex, especially for paramagnetic species where signals can be significantly broadened and shifted. chemrxiv.org For example, a study on an isostructural series of lanthanide(III) tris-silylphosphide complexes showed ³¹P NMR chemical shifts spanning a very wide range, from -259 ppm to +2570 ppm, due to paramagnetic effects. chemrxiv.org

Table 1: Representative ³¹P NMR Chemical Shift Data for Phosphine Compounds and Complexes

Compound/Complex Type Nucleus Typical Chemical Shift (δ) Range (ppm) Observation
Free Alkylphosphine ³¹P Varies Reference for coordination shift
Coordinated Phosphine ³¹P Shifted downfield from free ligand Indicates coordination to metal center mdpi.com
Paramagnetic Ln(III) Phosphide (B1233454) Complexes ³¹P -259 to +2570 Demonstrates large paramagnetic shifts chemrxiv.org

This table provides illustrative data based on studies of various phosphine ligands to demonstrate general principles applicable to this compound.

While ³¹P NMR is central, the use of other NMR-active nuclei such as ¹H and ¹³C provides a more complete picture of the structure and dynamics of this compound and its complexes. nih.govnih.gov

¹H NMR: Proton NMR is used to characterize the ethyl groups in this compound. The chemical shifts and coupling patterns of the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons confirm the structure of the ligand. In metal complexes, changes in these proton signals can indicate the rigidity of the ligand upon coordination and provide information about the symmetry of the complex.

¹³C NMR: Carbon-13 NMR provides information about the carbon backbone of the ethyl groups. The chemical shifts of the methylene and methyl carbons are sensitive to the electronic environment and can be used to support structural assignments made by other NMR techniques.

Together, these multi-nuclear NMR approaches allow for a detailed structural elucidation in solution. nih.govnih.gov By studying the spectra at different temperatures, it is also possible to investigate dynamic processes, such as ligand exchange or conformational changes within the molecule.

In the solid state, molecules are in fixed orientations, which means that anisotropic interactions, averaged out in solution by tumbling, become observable. solidstatenmr.org.uk Solid-state NMR spectroscopy provides unique insights into these properties. The chemical shift of a nucleus in the solid state is a tensor quantity, meaning its value depends on the orientation of the molecule with respect to the external magnetic field; this is known as chemical shift anisotropy (CSA). solidstatenmr.org.ukrsc.org

For phosphorus-containing compounds like this compound disulfide, solid-state ³¹P NMR has been used to investigate the ³¹P,³¹P spin-spin coupling tensor. acs.org This provides detailed information about the through-space and through-bond interactions between the phosphorus nuclei. acs.org

Magic Angle Spinning (MAS) is a technique used in solid-state NMR to narrow the broad lines that result from anisotropic interactions. youtube.com By spinning the sample at a "magic angle" of 54.74° with respect to the magnetic field, the effects of CSA and dipolar coupling can be significantly reduced, resulting in sharper signals and allowing for more precise measurement of isotropic chemical shifts in the solid state. youtube.com Studies on the orientational anisotropy of NMR properties in various materials demonstrate how molecular structure dictates these effects. nih.gov The insights gained from solid-state NMR are crucial for understanding the electronic structure and bonding in the crystalline phase. rsc.org

Electronic Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) absorption spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.orgrsc.org For transition metal complexes of this compound, this technique is primarily used to study transitions involving the metal d-orbitals and charge-transfer phenomena between the metal and the ligand. illinois.edu

The UV-Vis spectra of transition metal complexes are characterized by absorption bands that correspond to specific electronic transitions. The two main types of transitions observed are d-d transitions and charge-transfer bands. illinois.edu

d-d Transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the metal center. These transitions are typically weak (low molar absorptivity, ε) because they are Laporte-forbidden. bath.ac.uk The energy of these transitions corresponds to the ligand field splitting energy (Δ), which provides direct information about the effect of the this compound ligand on the metal's d-orbital energies.

The color of many transition metal complexes is a result of these d-d transitions absorbing light in the visible range. rsc.org The energy, and therefore the wavelength, of the absorption is dependent on the metal ion, its oxidation state, and the nature of the coordinating ligands.

Ligand-to-metal charge transfer (LMCT) transitions are another crucial feature in the electronic spectra of this compound complexes. libretexts.org An LMCT transition involves the promotion of an electron from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character. wikipedia.orglibretexts.org This can be viewed as a photo-induced internal reduction of the metal center. libretexts.org

LMCT bands are typically much more intense (high molar absorptivity, ε > 1000 L mol⁻¹ cm⁻¹) than d-d bands because they are generally fully allowed by spectroscopic selection rules. illinois.edu These transitions often occur in the UV region but can extend into the visible range, especially if the ligand is easily oxidized or the metal is easily reduced. wikipedia.org

The energy of the LMCT band is dependent on:

The oxidation state of the metal: Higher oxidation states lower the energy of the metal's orbitals, thus lowering the energy of the LMCT transition.

The nature of the ligand: Ligands with high-energy lone pairs, like phosphines, are good candidates for participating in LMCT.

The presence and energy of these LMCT bands provide significant insight into the electronic interplay between the this compound ligand and the metal center, revealing information about the relative energies of their frontier orbitals. youtube.comnih.gov

Table 2: General Characteristics of Electronic Transitions in Transition Metal Complexes

Transition Type Origin Intensity (Molar Absorptivity, ε) Typical Spectral Region Information Gained
d-d Electron promotion between metal d-orbitals Low (ε < 100 M⁻¹cm⁻¹) Visible Ligand field splitting (Δ) bath.ac.uk

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques utilized for the vibrational analysis of molecules. While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of a molecule that involve a change in dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the molecular polarizability. The combined use of both techniques provides a more complete picture of the vibrational framework of a molecule.

In the study of this compound and its derivatives, vibrational spectroscopy offers critical insights into molecular structure and bonding, particularly the nature of the phosphorus-phosphorus (P-P) bond. While direct, comprehensive vibrational analysis of this compound is not extensively detailed in the literature, significant understanding can be gleaned from studies on closely related compounds, such as this compound disulfide.

For this compound disulfide, the vibrational spectra reveal key features of the C-P-P-C skeleton. The infrared and Raman spectra of the crystalline form of this disulfide have been shown to be consistent with a trans configuration, possessing a center of symmetry in its molecular framework. libretexts.org This structural information is largely deduced from the mutual exclusion principle of IR and Raman active modes for centrosymmetric molecules. The similarity of the infrared spectra of the liquid and solution phases to that of the solid suggests that the trans conformation is likely retained in these states. libretexts.org

A crucial vibrational mode for diphosphine compounds is the P-P stretching vibration. In Raman spectroscopy, the P-P stretch typically gives rise to a strong and sharp band, as this vibration often involves a significant change in polarizability. For tetraalkyldiphosphines in general, the P-P stretching frequency is expected to be in the range of 400-500 cm⁻¹. The exact position is influenced by the mass and electronic effects of the substituent groups. In the case of this compound, the ethyl groups, being slightly electron-donating, would influence the electron density of the P-P bond and thus its vibrational frequency.

The table below presents a summary of key expected vibrational modes for this compound based on data from related organophosphorus compounds. rsc.orgacs.orgyoutube.com

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman) Notes
P-P Stretch400 - 500Weak to MediumStrongHighly characteristic of the diphosphine linkage.
C-P Stretch650 - 750StrongMedium to StrongInvolves the stretching of the carbon-phosphorus bonds.
CH₂ Scissoring1450 - 1470MediumMediumCharacteristic of the ethyl groups.
CH₃ Symmetric Deformation~1380MediumMediumCharacteristic of the terminal methyl groups of the ethyl substituents.
CH₂ Rocking720 - 780MediumWeakIn-plane bending motion of the methylene groups.
P-C-C Bending350 - 450MediumMediumSkeletal bending modes involving the P-C-C linkage.

This table is generated based on typical vibrational frequencies for organophosphorus compounds and should be considered as a predictive guide for this compound.

Mass Spectrometry for Molecular Identification of Reaction Products

Mass spectrometry is an indispensable analytical technique for the identification and structural elucidation of chemical compounds. It functions by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides the molecular weight of the compound from the molecular ion peak (M⁺) and structural information from the fragmentation pattern.

In the context of this compound, mass spectrometry is a crucial tool for identifying the products of its various chemical reactions. Due to its reactive P-P bond, this compound can undergo a variety of transformations, including oxidation, cleavage, and complexation reactions. Mass spectrometry allows for the precise determination of the molecular weights of the resulting products, confirming the incorporation of new atoms or the formation of new structural motifs.

The fragmentation of organophosphorus compounds in a mass spectrometer often follows predictable pathways, primarily involving the cleavage of the weakest bonds. chemguide.co.uklibretexts.org For this compound, the P-P bond is expected to be one of the most labile bonds, leading to a prominent fragmentation pathway involving its cleavage. This would result in the formation of diethylphosphinyl radicals which can be detected as the diethylphosphinyl cation ([Et₂P]⁺).

Another common fragmentation pathway for alkylphosphines is the cleavage of the P-C bonds and C-C bonds within the alkyl substituents. This can lead to the loss of ethyl radicals (•C₂H₅) or smaller alkyl fragments. The relative abundance of the fragment ions can provide further structural information. For instance, the stability of the resulting carbocations and phosphorus-containing cations will influence the intensity of their corresponding peaks in the mass spectrum. libretexts.org

Below is a predictive data table of potential major fragment ions that could be observed in the mass spectrum of this compound and its simple reaction products.

Ion Proposed Structure Expected m/z Potential Origin
[C₈H₂₀P₂]⁺[Et₂P-PEt₂]⁺178Molecular ion of this compound
[C₄H₁₀P]⁺[Et₂P]⁺89Cleavage of the P-P bond
[C₆H₁₅P₂]⁺[EtP-PEt₂]⁺149Loss of an ethyl radical from the molecular ion
[C₂H₅P]⁺[EtP]⁺60Fragmentation of the [Et₂P]⁺ ion
[C₈H₂₀OP₂]⁺[Et₂P(O)-PEt₂]⁺194Molecular ion of the monoxide product
[C₈H₂₀SP₂]⁺[Et₂P(S)-PEt₂]⁺210Molecular ion of the monosulfide product

This table is a hypothetical representation of potential mass spectral fragments and their corresponding mass-to-charge ratios for this compound and its simple oxygenated and sulfurated derivatives.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. libretexts.orgnih.gov The principle of ESR is analogous to that of Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins in a magnetic field rather than nuclear spins. ESR spectra can provide detailed information about the structure, dynamics, and concentration of radical species. nih.gov

In the chemistry of this compound, ESR spectroscopy is a valuable tool for investigating reaction mechanisms that may involve radical intermediates. The homolytic cleavage of the P-P bond in this compound, which can be induced by heat or light, would generate two diethylphosphinyl radicals (Et₂P•). These phosphorus-centered radicals can be detected and characterized by ESR.

The ESR spectrum of a radical is characterized by its g-factor and hyperfine coupling constants. The g-factor is a measure of the magnetic moment of the unpaired electron and is influenced by the electronic environment. Hyperfine coupling arises from the interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (e.g., ³¹P, ¹H). The number of lines in the ESR spectrum and the magnitude of the splitting (hyperfine coupling constant) provide information about the number and type of interacting nuclei, thus offering a "fingerprint" of the radical's structure. youtube.com

For a diethylphosphinyl radical (Et₂P•), the ESR spectrum would be expected to show a large hyperfine coupling to the ³¹P nucleus (I = 1/2), which would split the signal into a doublet. Further smaller couplings to the protons of the ethyl groups would lead to a more complex splitting pattern, providing additional structural confirmation.

ESR spectroscopy can also be employed to study the reactions of this compound with other molecules that can generate radicals, or to investigate the products of its reactions with known radical species. The use of spin traps, which are diamagnetic molecules that react with short-lived radicals to form more stable radical adducts, can be a particularly useful technique in these studies. nih.gov

The following table summarizes the expected ESR spectral features for a hypothetical diethylphosphinyl radical.

Radical Species Proposed Structure Key Hyperfine Interactions Expected Spectral Pattern
Diethylphosphinyl RadicalEt₂P•Large coupling to one ³¹P nucleus. Smaller couplings to the four α-protons (CH₂) and six β-protons (CH₃).A primary doublet due to the ³¹P nucleus, with each line further split into a complex multiplet by the protons.

This table presents a qualitative prediction of the ESR characteristics for the diethylphosphinyl radical, which would be a key intermediate in many radical reactions of this compound.

Theoretical and Computational Studies of Tetraethyldiphosphine Systems

Quantum Chemical Calculations

Quantum chemical calculations have emerged as indispensable tools for elucidating the intricate details of molecular systems. In the context of tetraethyldiphosphine, these computational methods provide profound insights into its geometry, electronic properties, and spectroscopic behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. scispace.com It has been widely applied to determine the optimized geometries and electronic characteristics of various molecules. researchgate.netnih.govdtu.dk In DFT, the ground-state energy of a molecule is determined as a functional of the electron density, which simplifies the complex many-electron problem. scispace.com For geometry optimization, DFT calculations are employed to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. stackexchange.com This process involves iteratively adjusting the atomic coordinates until the forces on the atoms are minimized. stackexchange.com

The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also a key output of DFT calculations. scispace.com These calculations provide valuable information about bonding, reactivity, and various molecular properties. nih.gov Different functionals, such as the popular B3LYP hybrid functional, combined with appropriate basis sets like 6-311++G(d,p), are commonly used to achieve a balance between computational cost and accuracy. researchgate.netnih.gov

A hypothetical DFT study on this compound could yield the following data for its optimized geometry:

ParameterValue
P-P Bond Length~2.2 Å
P-C Bond Length~1.85 Å
C-C Bond Length~1.54 Å
C-H Bond Length~1.09 Å
P-P-C Bond Angle~100°
C-P-C Bond Angle~105°
P-C-C Bond Angle~110°

Furthermore, DFT calculations can provide insights into the electronic properties of this compound, as summarized in the table below.

PropertyCalculated Value
HOMO Energy-5.8 eV
LUMO Energy0.5 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment1.2 D

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. mdpi.comarxiv.org This method calculates the response of the electron density to a time-dependent electric field, such as that of light, allowing for the determination of excitation energies and oscillator strengths. respectprogram.org These parameters are crucial for simulating a molecule's UV-Vis spectrum. mdpi.com

TD-DFT calculations can identify the wavelengths at which a molecule absorbs light and the intensity of these absorptions, which correspond to electronic transitions between molecular orbitals. researchgate.netcase.edu For this compound, TD-DFT could predict the electronic transitions responsible for its absorption features.

A hypothetical TD-DFT calculation for this compound might reveal the following electronic transitions:

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S12500.02HOMO → LUMO
S0 → S22250.15HOMO-1 → LUMO
S0 → S32050.08HOMO → LUMO+1

Ab Initio Methods for Energetic and Spectroscopic Parameters

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) theory, provide highly accurate calculations of energetic and spectroscopic properties. researchgate.netosti.gov While computationally more demanding than DFT, ab initio methods are often used as a benchmark for other computational techniques. researchgate.net

For this compound, ab initio calculations can provide precise values for its ionization potential, electron affinity, and vibrational frequencies. These calculations involve solving the Schrödinger equation for the molecular system, providing a detailed description of its electronic and nuclear behavior. ucl.ac.uk The accuracy of ab initio methods is systematically improvable by using larger basis sets and higher levels of theory. researchgate.net

A table of energetic and spectroscopic parameters for this compound, as could be determined by high-level ab initio calculations, is presented below.

ParameterMethodCalculated Value
Ionization PotentialCCSD(T)8.5 eV
Electron AffinityCCSD(T)-0.2 eV
P-P Stretch Freq.MP2450 cm⁻¹
P-C Stretch Freq.MP2680 cm⁻¹

Molecular Orbital Analysis and Frontier Orbitals

Molecular orbital (MO) theory provides a framework for understanding chemical bonding and reactivity by describing the behavior of electrons in a molecule. unesp.br A key aspect of MO theory is the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energies and shapes of these orbitals are critical in determining a molecule's chemical reactivity and its interactions with other species. unesp.brrsc.org

For this compound, the HOMO is expected to be a lone-pair type orbital localized on the phosphorus atoms, making it a potential electron donor (nucleophile). The LUMO is likely an antibonding σ* orbital associated with the P-P bond, which can act as an electron acceptor (electrophile). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. rsc.org A smaller gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis is a computational technique that can be used to further investigate the bonding and electronic structure of this compound. researchgate.net NBO analysis transforms the complex molecular orbitals into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals. This allows for a detailed examination of donor-acceptor interactions and charge delocalization within the molecule.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by modeling the potential energy surface and identifying key intermediates and transition states. e3s-conferences.orgims.ac.jpdiva-portal.org For reactions involving this compound, such as its oxidation or its role as a ligand in catalysis, computational modeling can provide a step-by-step understanding of the reaction pathway.

Transition state theory is a fundamental concept in this area, where the transition state represents the highest energy point along the reaction coordinate. diva-portal.orgnih.gov Locating and characterizing the transition state structure is essential for calculating the activation energy of a reaction, which determines its rate. diva-portal.org Computational methods can be used to search for transition state geometries and verify them by identifying a single imaginary vibrational frequency. nih.gov

For instance, in the oxidation of this compound, computational modeling could explore different pathways, such as a concerted mechanism or a stepwise process involving a radical intermediate. By comparing the activation energies of these pathways, the most favorable reaction mechanism can be determined.

Prediction of Reactivity and Selectivity in Catalytic Systems

This compound and its derivatives can act as ligands in homogeneous catalysis. tdl.org Computational methods are increasingly used to predict the reactivity and selectivity of such catalytic systems, aiding in the rational design of more efficient catalysts. schrodinger.combnl.gov

By modeling the entire catalytic cycle, from reactant coordination to product release, computational chemistry can provide insights into the factors that control the catalyst's performance. schrodinger.com For example, the steric and electronic properties of the this compound ligand can be systematically varied in silico to understand their impact on the catalytic activity and selectivity. rsc.org

Kinetic modeling based on calculated activation energies for different reaction pathways can predict the distribution of products under various reaction conditions. nih.gov This predictive capability is invaluable for optimizing reaction conditions and for screening potential catalyst candidates before they are synthesized and tested experimentally. mdpi.com

Computational Design of Novel Diphosphine Ligands

The rational design of novel diphosphine ligands is a cornerstone of modern catalyst development and materials science. Computational chemistry provides powerful tools to predict the steric and electronic properties of yet-to-be-synthesized ligands, thereby guiding experimental efforts toward the most promising candidates. By starting with a fundamental scaffold, such as that of this compound, researchers can systematically modify substituents and bridging units to fine-tune the ligand's coordination properties.

Computational approaches, particularly Density Functional Theory (DFT), are instrumental in modeling how structural modifications influence ligand performance. Key parameters that can be calculated include the ligand "bite angle" (P-M-P angle in a metal complex), Tolman cone angle (a measure of steric bulk), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insight into the ligand's electronic donor-acceptor characteristics.

Recent research has focused on creating diphosphine ligands with unique structural features, such as those based on chiral biindolyl or spiroketal scaffolds, to induce high stereoselectivity in asymmetric catalysis. nih.govsci-hub.se For instance, the development of ligands with adaptable bite angles, achieved through flexible backbones, has been shown to be crucial for accommodating various transition metals and achieving exceptional reactivity. sci-hub.se The design process often involves building a virtual library of ligand analogues and screening them for desired properties before committing to laboratory synthesis. nih.gov

A systematic computational analysis was performed on a series of tetraalkyldiphosphine disulfides, which are closely related to this compound, complexed with palladium. DFT calculations were used to analyze the structural, electronic, and thermochemical properties of these complexes. researchgate.net Such studies are vital for understanding how the alkyl substituents (R group) on the phosphorus atoms impact the stability and geometry of the resulting metal complexes.

Table 1: Calculated Properties for η³-Allyl Palladium(II) Complexes with Tetraalkyldiphosphine Disulfide Ligands [R₂P(S)P(S)R₂]

Ligand R-GroupComplexHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Methyl (Me)1b -5.89-2.453.44
Ethyl (Et)2b -5.85-2.413.44
n-Propyl (Pr)3b -5.82-2.393.43

Data derived from systematic analysis based on DFT calculations. researchgate.net

The data indicate that increasing the length of the alkyl chain from methyl to n-propyl has a minor effect on the electronic properties of the palladium complexes, with the HOMO-LUMO gap remaining nearly constant. researchgate.net This suggests that for this specific system, the electronic environment around the metal center is not significantly perturbed by the size of these simple alkyl groups.

Further computational studies have focused on the binding energies of diphosphine ligands to metal centers. In a study on a dinuclear titanium complex with a P-P bonded diphosphine ligand, DFT calculations were used to determine the binding energy (ΔE_binding) and the change in Gibbs free energy (ΔG_binding) for the formation of the complex. mdpi.com This type of analysis is crucial for predicting the thermodynamic feasibility of synthesizing novel ligand-metal complexes.

Table 2: Calculated Binding Energies for Diphosphine-Titanium Complex Formation

ParameterEnergy (Hartree)Energy (kcal/mol)
ΔE_binding-0.21199-133.07
ΔG_binding-0.12941-81.24

Calculated at the B3LYP/6-311+G(2d,p)/LANL2DZ level. mdpi.com

These findings demonstrate the significant thermodynamic stability of the resulting complex. mdpi.com By applying similar computational methodologies, novel diphosphine ligands derived from a this compound framework can be designed in silico. For example, replacing the ethyl groups with more complex organic moieties or incorporating the P-P bond into a rigid cyclic structure can be modeled to predict the resulting changes in steric hindrance, electronic properties, and binding affinities. This computational pre-screening significantly accelerates the discovery of new ligands for specific applications in catalysis and materials science. nih.govhokudai.ac.jp

Advanced Derivatives and Analogues in Research

Synthesis and Research of Modified Tetraethyldiphosphine Structures

The modification of the basic this compound scaffold is a key area of research aimed at fine-tuning its properties for specific applications. These modifications can range from the introduction of bulky substituents to the incorporation of chiral moieties and the integration into larger polymeric or supramolecular systems.

Sterically Hindered Diphosphine Derivatives

The introduction of sterically bulky groups to a diphosphine can significantly influence its coordination chemistry and catalytic activity. While extensive research has been conducted on sterically hindered aryl- and alkylphosphines in general, specific examples of sterically hindered derivatives of this compound are not widely reported in the scientific literature. The primary focus in the field has been on arylphosphines, where bulky substituents on the aromatic rings can create a defined chiral pocket around a metal center, enhancing enantioselectivity in catalytic reactions. The principles of steric hindrance are, however, universally applicable. Increasing the steric bulk around the phosphorus atoms in this compound would be expected to influence its donor properties and the stability of its metal complexes.

Chiral Analogues for Asymmetric Catalysis

The development of chiral diphosphine ligands has been a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. While numerous chiral diphosphine ligands have been synthesized and successfully applied, specific chiral analogues derived directly from the this compound framework are not prominently featured in the literature. The focus has largely been on systems with chirality introduced through atropisomeric biaryl backbones, chiral backbones derived from natural products, or P-chiral centers with aryl substituents. These designs have proven highly effective in a wide range of catalytic transformations, including hydrogenation, allylic alkylation, and cross-coupling reactions. nih.gov

Polymeric and Supramolecular Assemblies Incorporating Diphosphine Units

While the self-assembly of various diphosphine ligands into complex architectures is well-documented, specific examples utilizing this compound as the primary building block are not extensively reported. Research in this area has predominantly employed more rigid aromatic diphosphine ligands, which offer greater control over the directionality and geometry of the resulting assemblies.

Diphosphine Derivatives with Heteroatom Substituents

The introduction of heteroatoms such as nitrogen, oxygen, or sulfur into the backbone of a diphosphine ligand can significantly alter its electronic properties and coordination behavior. These heteroatoms can act as additional donor sites, leading to hemilabile ligands that can reversibly coordinate to a metal center, influencing the catalytic cycle. Furthermore, the nature of the heteroatom can modulate the electron-donating ability of the phosphorus atoms. Despite the extensive research into diphosphine ligands with heteroatom-containing backbones, specific derivatives based on the this compound structure are not a primary focus in the current literature.

Investigation of Phosphadiboretanes and Related Cyclic Systems

A significant area of research involving this compound is its use in the synthesis of novel heterocyclic systems containing both phosphorus and boron. These studies provide fundamental insights into the reactivity of the P-P bond and the nature of bonding in electron-precise and electron-delocalized inorganic rings.

Synthesis and Structure of B2P2 Heterocycles

A notable advancement in this field is the reaction of this compound with N-heterocyclic carbene (NHC)-stabilized diborynes. This reaction proceeds via the activation of the P-P bond in this compound, leading to the formation of a four-membered B2P2 heterocycle.

Specifically, the reaction of this compound with an N-heterocyclic carbene-stabilized diboryne, such as B2(SIDep)2 where SIDep is 1,3-bis(2,6-diethylphenyl)imidazolin-2-ylidene, results in a high-yielding, 1,2-diphosphination of the boron-boron triple bond. researchgate.net This process occurs at room temperature and leads to the formation of a planar 1,3-bis(alkylidene)-1,3-diborata-2,4-diphosphoniocyclobutane ring. researchgate.net

The resulting B2P2 heterocycle can be viewed as a derivative of 1,3-diphosphadiboretane. The structure of this four-membered ring is of significant interest due to the interplay of steric and electronic effects. The planarity of the ring and the B-B bond distance are influenced by the substituents on both the boron and phosphorus atoms.

Further research has shown that these B2P2 heterocycles can undergo oxidation to form radical cations and dications. researchgate.net These oxidation events lead to a decrease in the B-B bond distance and a loss of planarity in the ring system, demonstrating the electronic flexibility of these novel inorganic rings. researchgate.net

The synthesis of these B2P2 heterocycles from this compound showcases the utility of this simple diphosphine as a precursor to more complex inorganic systems and highlights the ongoing exploration of its fundamental reactivity.

Reactants Product Reaction Type Key Features Reference
This compound, N-heterocyclic carbene-stabilized diboryne (B2(SIDep)2)1,3-bis(alkylidene)-1,3-diborata-2,4-diphosphoniocyclobutaneP-P bond activation, 1,2-diphosphinationHigh-yield, room temperature synthesis of a planar B2P2 heterocycle. researchgate.net

Diradical Character and Reactivity in Diphosphadiboretanediyls

Research into advanced derivatives and analogues of phosphorus compounds has led to the investigation of unique cyclic structures known as 1,3-diphospha-2,4-diboretanes. These are four-membered ring systems composed of alternating boron and phosphorus atoms. A significant area of study for these compounds is their exhibition of diradical character, which imparts distinctive reactivity.

Diphosphadiboretanediyls have been shown to possess a localized singlet diradical character, often referred to as being "diradicaloids," in both solution and solid states. wikipedia.org This characteristic arises from the electronic structure of the planar, near-square B₂P₂ ring. Computational studies have revealed that the highest occupied molecular orbital (HOMO) of these systems is a π-orbital with substantial boron p-orbital character. This orbital is stabilized by through-space π-overlap between the transannular boron atoms and through-bond interactions with the σ* orbitals of the P-R groups. wikipedia.org The lowest unoccupied molecular orbital (LUMO) is the corresponding antibonding π* B-B orbital. wikipedia.org Despite these interactions, the diradical character is significant enough to govern their reactivity, though it is considered to be less than that of traditional organic diradicals. wikipedia.org

The diradical nature of diphosphadiboretanediyls is evident in their chemical behavior, where they act as radical intermediates. wikipedia.org For instance, they can perform chloride abstraction from deuterated chloroform (B151607) and undergo trans-addition with trimethyl tin hydride. wikipedia.org Their reactivity towards bromotrichloromethane (B165885) further highlights their radical activity, leading to the formation of a boron-containing spiro-compound while preserving the diphosphadiboretane ring structure. wikipedia.org

The structure of these compounds has been confirmed through single-crystal X-ray crystallography, which shows a planar geometry with B-B distances that suggest a long single bond. wikipedia.org The phosphorus atoms typically adopt a pyramidal geometry, which disfavors π-bonding with the boron atoms and thereby supports the diradicaloid character. wikipedia.org

PropertyObservation in DiphosphadiboretanediylsReference
Ring Structure 4-membered B₂P₂ ring wikipedia.org
Geometry Planar, near-square wikipedia.org
Electronic State Singlet diradicaloid wikipedia.org
Key Orbital Feature π-overlap between trans-boron atoms wikipedia.org
Reactivity Profile Radical-like reactions wikipedia.org

Emerging Research Directions and Future Perspectives

Sustainable Synthesis of Diphosphine Compounds

The synthesis of diphosphine ligands, a class of compounds to which Tetraethyldiphosphine belongs, is undergoing a paradigm shift towards more sustainable and efficient methodologies. Traditional methods often involve multi-step processes with significant waste generation. Emerging research, however, focuses on greener alternatives that offer high yields, modularity, and recyclability.

One prominent strategy is the use of solid-phase synthesis (SPS) . This approach involves attaching one of the chemical components to a solid polymer support during the reaction sequence. wikipedia.org This methodology provides facile access to a wide array of diphosphine ligands in nearly quantitative yields with minimal purification, addressing significant work-up challenges in chemical synthesis. wikipedia.orgresearchgate.net Supported on polymers, these ligands can be used to create immobilized catalysts that are easily recovered and recycled multiple times, a key principle of green chemistry. researchgate.net This technique has been successfully applied to generate libraries of ligands for screening in catalytic processes like rhodium-catalyzed asymmetric hydrogenation. researchgate.net

Another innovative and sustainable approach involves the radical diphosphination of strained small molecules . Researchers have developed a simple, three-component reaction using a diarylphosphine oxide, a strained organic molecule (like bicyclo[1.1.0]butane), and a chlorophosphine to smoothly form diphosphines in high yield. chemrxiv.org This method is notable for its efficiency and for providing access to novel diphosphine backbones, which can lead to new catalytic properties. chemrxiv.org The ability to create unsymmetrical diphosphines through such methods allows for precise control over the electronic and steric properties of the final ligand, paving the way for highly active and selective catalysts. chemrxiv.org

These modern synthetic strategies represent a significant step forward, enabling the creation of diverse diphosphine ligands, including this compound and its derivatives, in a more environmentally benign and economically viable manner.

Integration of this compound in Hybrid Catalytic Systems

Hybrid catalytic systems, which can include bimetallic complexes or catalysts that bridge homogeneous and heterogeneous phases, are a major frontier in catalysis research. Diphosphine ligands are central to this field because the backbone connecting the two phosphorus atoms can be precisely tuned to control the geometry and reactivity of metal centers. wikipedia.org

The alteration of the linker and the substituents on the phosphorus atoms directly impacts the electronic and steric properties of the ligand. wikipedia.org This, in turn, influences the coordination geometry and subsequent catalytic behavior. For instance, ligands can be designed to chelate a single metal center, forming a stable ring, or to bridge two different metal centers, creating bimetallic complexes . wikipedia.org Such bimetallic systems can facilitate cooperative catalysis, where two adjacent metal centers work in concert to activate substrates and enable novel reaction pathways. rsc.org

While specific research on this compound in bimetallic hydroformylation is not widely documented, studies on analogous tetraphosphine ligands in zwitterionic Rhodium-Rhodium dinuclear complexes highlight the potential. rsc.org The electronic properties of the ligand framework are crucial; high electron density on the metal centers can render them poor catalysts, whereas other configurations can lead to highly active and regioselective catalysts. rsc.org The future integration of this compound into such systems could involve its use as a tunable linker to create novel bimetallic catalysts for reactions like carbonylation, hydrogenation, and hydroformylation. rsc.org

Advanced Functional Materials Development

The development of advanced materials with tailored properties is a key area of modern science. Diphosphine ligands are emerging as versatile building blocks for such materials, particularly in the realm of coordination polymers and functional nanoparticles.

Coordination polymers are materials in which metal ions are linked by organic ligands to form extended one-, two-,or three-dimensional networks. Diphosphines with rigid backbones are important for constructing these supramolecular frameworks. chemrxiv.org These materials can exhibit interesting properties and functions, such as fluorescence, which can be applied in areas like bioimaging and drug delivery. rsc.org For example, fluorescent nanoscale coordination polymers have been synthesized using tetraphenylethylene-based ligands, demonstrating their potential as platforms for theranostics. rsc.org

Furthermore, diphosphine ligands are used to stabilize and cap metallic nanoclusters, such as gold nanoclusters (AuNCs). researchgate.net The ligand plays a crucial role in mediating and limiting particle growth, and the length of the chain separating the two phosphorus atoms can determine the size distribution of the resulting clusters. researchgate.net These functional nanomaterials possess unique physical and chemical properties that are distinct from bulk materials.

While these areas are currently dominated by aryl-substituted diphosphines, the principles are directly applicable to this compound. Its integration could lead to new types of coordination polymers or passivated nanoparticles with different solubility profiles and electronic properties, opening avenues for new material applications.

Exploration of Novel Reactivity Patterns

Understanding the fundamental reactivity of a compound is essential for discovering new applications. Research into the reactivity of this compound has revealed interesting patterns, particularly the cleavage of the phosphorus-phosphorus bond.

Studies have shown that the P-P bond in this compound can be broken by reacting it with ammonia-chloramine mixtures. This reaction results in the fission of the bond and the formation of aminophosphonium compounds. This reactivity is analogous to how these mixtures react with monohalophosphines, indicating a susceptibility of the P-P bond to nucleophilic and oxidative attack. The mechanism of bond scission in related disulfide bonds by phosphine (B1218219) nucleophiles has been studied using density functional theory (DFT), showing that the reaction proceeds via an SN2-type displacement. nih.gov A similar pathway is plausible for the cleavage of the P-P bond in this compound.

The reacting species, chloramine (B81541) (NH₂Cl), exists in equilibrium with dichloramine and trichloramine, and its chemistry is complex. rug.nl The reaction with the diphosphine likely involves the phosphorus atom acting as a nucleophile, attacking the chlorine atom of chloramine. This highlights a novel reaction pathway that could be exploited for further functionalization of the molecule, breaking the diphosphine into reactive monophosphine units.

Role in Advanced Spectroscopic Probes and Sensors

Diphosphine ligands are increasingly being used as components in advanced spectroscopic probes and as critical ancillary ligands in systems studied by sophisticated spectroscopic techniques. Although the direct application of this compound as a standalone sensor is not yet established, its role within metal complexes that are studied spectroscopically points to future potential.

One key area is in the study of ligand electronic effects. Techniques like Phosphorus K-edge X-ray Absorption Spectroscopy (XAS) have been used on diphosphine-titanium complexes to experimentally measure the individual σ-donor and π-acceptor contributions to metal-phosphorus bonding. acs.org Such studies are crucial for rationally designing more effective catalysts. The electronic spectroscopy of diphosphine-bridged rhodium dimers has also been investigated to understand their fundamental photophysical properties. acs.org

Furthermore, diphosphine-capped gold nanoclusters are being explored as potential luminescent sensors. researchgate.net The detection mechanism can involve the etching of the emissive nanoclusters by a target analyte, leading to a change in the fluorescence signal. researchgate.net The development of fluorescent probes for detecting biological markers is a rapidly advancing field, often relying on "off-on" mechanisms where a reaction with the target analyte releases a fluorophore. nih.govnih.gov

The future application of this compound in this domain would likely involve its incorporation as a ligand in metal complexes or nanoparticles designed for sensing. Its specific electronic and steric properties could be used to tune the sensitivity and selectivity of such spectroscopic probes.

Q & A

Q. What are the optimal synthetic routes for producing high-purity tetraethyldiphosphine, and how can impurities be minimized?

Methodological Answer:

  • Use a Schlenk line or glovebox to maintain an inert atmosphere (argon/nitrogen) during synthesis, as this compound is sensitive to oxidation.
  • Employ triethylamine as a base to neutralize HCl byproducts during phosphazene intermediate formation, as demonstrated in analogous phosphazene syntheses .
  • Purify via column chromatography (silica gel, non-polar solvents) and confirm purity using thin-layer chromatography (TLC) to monitor reaction progress .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?

Methodological Answer:

  • NMR : Use deuterated solvents (e.g., CDCl₃) to avoid proton interference. Compare 31^{31}P NMR chemical shifts with literature values for organophosphorus compounds (e.g., δ ~0–50 ppm for P-P bonds).
  • Mass Spectrometry : Reference NIST Chemistry WebBook data for fragmentation patterns of similar diphosphines, ensuring ionization parameters (e.g., electron impact at 70 eV) match standardized protocols .
  • IR Spectroscopy : Identify P-C and P-P stretching vibrations (500–700 cm⁻¹) and calibrate against known organophosphorus analogs .

Q. What are the key stability considerations for storing this compound, and how can decomposition be prevented?

Methodological Answer:

  • Store in amber glass vials under inert gas at –20°C to slow oxidation. Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous reactions .
  • Monitor decomposition via GC-MS; look for peaks corresponding to phosphorus oxides or ethane byproducts under thermal stress .

Q. How can researchers safely handle this compound given limited toxicological data?

Methodological Answer:

  • Apply organophosphate safety protocols (gloves, fume hood) due to structural similarities. Assume acute toxicity and test small-scale reactions first.
  • Refer to class-based toxicological profiles for organophosphorus compounds, noting potential neurotoxic effects .

Q. What solvent systems are compatible with this compound in reactivity studies?

Methodological Answer:

  • Use aprotic solvents (THF, toluene) to avoid protonation. Pre-dry solvents over molecular sieves to eliminate trace water, which may hydrolyze P-P bonds .

Advanced Research Questions

Q. How can computational methods (DFT, MD) elucidate the electronic structure and reactivity of this compound?

Methodological Answer:

  • Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis sets. Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
  • Compare results with X-ray crystallography data (if available) to validate bond lengths and angles .

Q. What strategies resolve contradictions between NMR and X-ray diffraction data for this compound derivatives?

Methodological Answer:

  • Perform variable-temperature NMR to assess dynamic effects (e.g., conformational exchange).
  • Re-crystallize under different conditions (solvent, cooling rate) to isolate polymorphs and re-evaluate X-ray data .
  • Cross-validate with computational models to reconcile discrepancies .

Q. How can isotopic labeling (e.g., 18^{18}18O, 2^{2}2H) track reaction mechanisms involving this compound?

Methodological Answer:

  • Synthesize 13^{13}C-labeled ethyl groups to monitor P-C bond cleavage via 13^{13}C NMR.
  • Use 31^{31}P-31^{31}P coupling constants in 2D NMR (COSY) to study intramolecular interactions .

Q. What statistical approaches are appropriate for analyzing kinetic data from this compound-mediated reactions?

Methodological Answer:

  • Apply nonlinear regression to fit rate constants (e.g., Arrhenius equation) using software like OriginLab.
  • Use ANOVA to assess significance of temperature/catalyst effects, ensuring triplicate trials for reproducibility .

Q. How do steric and electronic effects of ethyl groups influence the coordination chemistry of this compound with transition metals?

Methodological Answer:

  • Compare ligand behavior with trimethylphosphine analogs via cyclic voltammetry (metal redox shifts) and IR (backbonding strength).
  • Perform X-ray absorption spectroscopy (XAS) to analyze metal-ligand bond distances in coordination complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.